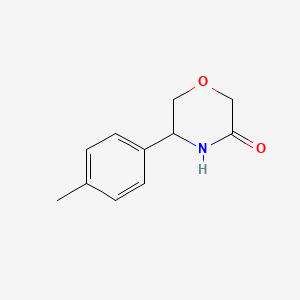

5-(P-tolyl)morpholin-3-one

Description

Significance of the Morpholinone Heterocyclic Scaffold in Modern Organic Chemistry

The morpholine (B109124) ring is a six-membered heterocycle containing both nitrogen and oxygen atoms, and it is a structure frequently found in a multitude of approved and experimental drugs. sci-hub.senih.gov Its incorporation into molecules is often driven by its favorable physicochemical, metabolic, and biological properties. sci-hub.se The morpholine moiety can enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate, attributes that are critical for therapeutic applications. sci-hub.se

The morpholinone scaffold, a derivative featuring a carbonyl group, is recognized as a "privileged" structure in medicinal chemistry. nih.gov This term denotes a molecular framework that is capable of providing ligands for diverse biological targets. sci-hub.se The morpholinone core offers a balance of structural rigidity and conformational flexibility, which is highly valued in drug design. This scaffold provides multiple points for chemical modification, allowing chemists to synthesize diverse libraries of compounds with properties tailored for specific biological interactions. semanticscholar.org

Morpholinone derivatives have demonstrated a wide array of biological activities. e3s-conferences.org For example, certain compounds are known to act as inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease, while others function as T-type calcium channel blockers, suggesting potential applications in treating conditions like hypertension and epilepsy. semanticscholar.org Furthermore, the morpholinone skeleton is a key component in pharmaceuticals such as the neurokinin-1 (NK1) receptor antagonist Aprepitant, which underscores its industrial importance.

Conceptual Framework of Aryl-Substituted Morpholinones in Advanced Synthetic Design

The strategic attachment of an aryl group to the morpholinone scaffold is a common and powerful tactic in advanced synthetic design and medicinal chemistry. sci-hub.sebiointerfaceresearch.com This substitution is not arbitrary; it is a deliberate design element intended to modulate the molecule's properties in several key ways.

From a synthetic standpoint, aryl groups can be introduced through various modern chemical reactions, including photoredox-mediated C-H arylations and coupling reactions, which allow for the construction of complex molecular architectures. sci-hub.senih.gov The presence of an aryl substituent, such as the p-tolyl group in 5-(P-tolyl)morpholin-3-one, significantly influences the three-dimensional shape and electronic nature of the molecule. This can lead to enhanced binding affinity and selectivity for specific biological targets like enzymes or receptors. sci-hub.se

In medicinal chemistry, the practice of "escaping from flatland"—moving from two-dimensional, flat aromatic structures to more three-dimensional, saturated heterocyclic scaffolds—is a well-regarded strategy for improving drug-like properties. acs.org Aryl-substituted morpholinones represent a perfect marriage of these concepts. They combine the beneficial pharmacokinetic characteristics of the morpholine ring with the specific interactions afforded by the aryl substituent. acs.org This combination can lead to compounds with enhanced potency, better metabolic stability, and improved selectivity. sci-hub.seacs.org For instance, research into inhibitors of the MDM2-p53 interaction, a target in cancer therapy, revealed that shifting from a piperidinone to a morpholinone core and incorporating aryl substituents led to a significant boost in both biochemical and cellular potency. acs.org

Research Trajectories and Academic Objectives for this compound Investigations

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its investigation can be understood within the broader context of research on 5-substituted and 4-aryl morpholin-3-ones. The primary academic objectives for studying compounds like this fall into several categories:

Development of Novel Synthetic Methodologies: A significant portion of chemical research is dedicated to creating new, efficient, and stereoselective methods for synthesizing complex molecules. acs.orgacs.org Investigations into this compound would likely involve exploring and refining synthetic routes, such as the cyclization of amino alcohol precursors or multicomponent reactions, to build the morpholinone ring with the desired substitution pattern. semanticscholar.orgacs.org For example, studies on N-protected-5-substituted morpholin-3-ones have focused on stereoselective alkylation reactions to create specific dipeptide isosteres, which are valuable in pharmaceutical development. acs.org

Exploration as a Chiral Building Block: Chiral morpholinones are highly valuable as intermediates in the synthesis of more complex, enantiomerically pure pharmaceutical agents. researchgate.net Research on this compound would aim to establish its utility as a versatile chiral scaffold from which a variety of other molecules can be constructed.

Investigation of Biological Activity: Given the wide range of biological activities associated with the morpholinone scaffold, a key objective would be to screen this compound and its derivatives against various biological targets. e3s-conferences.orgontosight.ai The p-tolyl group could confer specific activity, for instance, as an antitumor agent, by interacting with hydrophobic pockets in target proteins. mdpi.com Research on similar structures, such as 4-p-tolyl-morpholin-3-one derivatives, has been pursued for their potential as carbazole-based compounds. asianpubs.org

The synthesis and characterization data for related aryl-substituted morpholinones provide a blueprint for the type of information researchers would seek to generate for this compound.

Physicochemical and Identification Data

This table provides key identifiers and properties for the compound this compound.

| Property | Value | Source |

| CAS Number | 1391082-99-7 | bldpharm.comfluorochem.co.uk |

| Molecular Formula | C₁₁H₁₃NO₂ | bldpharm.com |

| Molecular Weight | 191.23 | bldpharm.com |

| IUPAC Name | 5-(4-methylphenyl)morpholin-3-one | fluorochem.co.uk |

| Canonical SMILES | Cc1ccc(C2COCC(=O)N2)cc1 | fluorochem.co.uk |

| InChI Key | LWFPIMGHWGDLFK-UHFFFAOYSA-N | fluorochem.co.uk |

Characterization Data of a Related Aryl-Substituted Morpholin-3-one (B89469)

The following table presents representative characterization data for 6-(9H-Carbazol-4-yloxymethyl)-4-p-tolyl-morpholin-3-one, a structurally related compound, demonstrating the types of analytical data collected for such molecules.

| Analysis Type | Data |

| Yield | 90% |

| Melting Point | 152-156 °C |

| IR (KBr, cm⁻¹) | 3339, 1659 |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 8.1 (s, 1H), 6.6-8.25 (m, 11H), 4.4-4.6 (m, 4H), 4.35 (m, 1H), 3.8-4.1 (m, 2H), 2.35 (s, 3H) |

| Mass Spec (m/z) | 409 (M⁺ + Na) |

| Source: asianpubs.org |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-(4-methylphenyl)morpholin-3-one |

InChI |

InChI=1S/C11H13NO2/c1-8-2-4-9(5-3-8)10-6-14-7-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13) |

InChI Key |

LWFPIMGHWGDLFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2COCC(=O)N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 P Tolyl Morpholin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons. For 5-(p-tolyl)morpholin-3-one, the spectrum is characterized by distinct signals corresponding to the p-tolyl substituent and the morpholinone ring protons.

The aromatic protons of the p-tolyl group typically appear as a pair of doublets in the downfield region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the tolyl group present as a sharp singlet around δ 2.3 ppm. asianpubs.orgtandfonline.com The protons on the morpholinone ring would exhibit complex splitting patterns in the aliphatic region (δ 3.5-5.0 ppm) due to their diastereotopic nature and coupling with each other. The N-H proton of the lactam functionality is expected to appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | :--- | | Ar-H (ortho to CH₃) | ~7.20 | Doublet | | Ar-H (meta to CH₃) | ~7.30 | Doublet | | NH | Broad Singlet | | C5-H | ~4.8-5.0 | Multiplet | | C6-H ₂ | ~4.4-4.6 | Multiplet | | C2-H ₂ | ~3.8-4.1 | Multiplet | | Ar-CH ₃ | ~2.35 | Singlet |

Note: Data are predicted based on values for structurally similar compounds. asianpubs.orgtandfonline.com

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would show 9 distinct signals, accounting for all 11 carbon atoms (with two pairs of aromatic carbons being equivalent).

The carbonyl carbon (C=O) of the lactam ring is the most deshielded, appearing far downfield around δ 170 ppm. academie-sciences.fr The aromatic carbons of the tolyl group resonate in the δ 125-140 ppm range, with the methyl-substituted carbon and the ring-junction carbon appearing as quaternary signals. The aliphatic carbons of the morpholinone ring (C2, C5, C6) would be found in the δ 40-80 ppm region. The methyl carbon of the tolyl group is the most upfield signal, typically around δ 21 ppm. tandfonline.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (C3) | ~170 |

| Ar-C (quaternary, attached to ring) | ~138 |

| Ar-C (quaternary, attached to CH₃) | ~135 |

| Ar-C H | ~129 |

| Ar-C H | ~127 |

| C 6-O | ~70 |

| C 5-Ar | ~60 |

| C 2-N | ~45 |

Note: Data are predicted based on values for structurally similar compounds. tandfonline.comacademie-sciences.fr

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between adjacent protons within the morpholinone ring (H-5 with H-6) and within the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the singlet at ~2.35 ppm would correlate with the carbon signal at ~21 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular fragments. Key correlations would include the link between the tolyl methyl protons and the aromatic quaternary carbon, and correlations between the C5 proton and the aromatic carbons of the tolyl ring, confirming the substitution pattern.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups, complementing the information from the ¹³C NMR spectrum and aiding in the assignment of the aliphatic and methyl carbons.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 191, corresponding to its molecular weight. bldpharm.comsemanticscholar.org

Tandem MS (MS/MS) analysis involves fragmenting the molecular ion and analyzing the resulting daughter ions to deduce the structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve:

Loss of the tolyl group: Cleavage of the C5-Aryl bond to give a fragment at m/z 100 and a tolyl radical or cation (m/z 91).

Alpha-cleavage: Fragmentation of the morpholinone ring adjacent to the carbonyl group and the ether oxygen, leading to various smaller ions.

Retro-Diels-Alder type reactions: Cleavage of the heterocyclic ring.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₁H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 176 | [M - CH₃]⁺ | Loss of methyl radical from tolyl group |

| 100 | [C₄H₆NO₂]⁺ | Cleavage of C5-Aryl bond |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. asianpubs.org

The IR spectrum of this compound would display several characteristic absorption bands:

A strong, sharp absorption band for the amide carbonyl group (C=O) stretch, typically found around 1650-1680 cm⁻¹. asianpubs.org

An absorption for the N-H stretch of the lactam, appearing as a medium to strong band in the region of 3200-3400 cm⁻¹.

A distinct C-O-C stretching vibration from the ether linkage in the morpholine (B109124) ring, usually seen between 1070-1150 cm⁻¹.

Multiple bands corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amide (Lactam) | N-H Stretch | 3200 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Amide (Lactam) | C=O Stretch | 1650 - 1680 |

Note: Data are predicted based on values for structurally similar compounds. asianpubs.orgasianpubs.org

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise data on bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related morpholinone derivatives allows for an informed prediction of its structural features. academie-sciences.frsci-hub.se

An X-ray diffraction study would determine:

Molecular Conformation: The six-membered morpholinone ring is not planar and would likely adopt a preferred conformation, such as a half-chair or an envelope, to minimize steric strain. academie-sciences.fr The orientation of the p-tolyl substituent (axial vs. equatorial) relative to the ring would be established.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained, confirming the connectivity established by NMR.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying key intermolecular forces such as hydrogen bonding (involving the N-H and C=O groups) and π-stacking (between the p-tolyl rings) that stabilize the solid-state structure. thieme-connect.comdiva-portal.org

Complementary Spectroscopic Probes

Beyond the foundational techniques of NMR, IR, and mass spectrometry, a deeper understanding of the stereochemical and conformational properties of this compound can be achieved through advanced spectroscopic methods. These probes offer unique insights into the molecule's vibrational landscape, chirality, and three-dimensional shape in the gas phase.

Raman Spectroscopy and Enantioselective Raman Spectroscopy (esR)

For this compound, the Raman spectrum would reveal characteristic bands corresponding to its distinct structural features. The p-substituted tolyl group, the morpholinone ring, and the carbonyl group each possess unique vibrational modes that can be identified.

Table 1: Predicted Characteristic Raman Bands for this compound This table is illustrative, based on known vibrational frequencies for relevant functional groups.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=O Stretch | Amide in morpholinone ring | 1670 - 1690 | Strong |

| Ring Breathing | p-disubstituted benzene | 790 - 840 | Strong |

| C-H Aromatic Stretch | Tolyl group | 3000 - 3100 | Medium |

| C-H Aliphatic Stretch | Morpholinone ring, Methyl group | 2850 - 3000 | Medium-Strong |

| Ring Deformation | Morpholinone ring | 400 - 600 | Weak-Medium |

| C-N Stretch | Morpholinone ring | 1250 - 1350 | Medium |

| C-O-C Stretch | Morpholinone ring | 1080 - 1150 | Medium |

While conventional Raman spectroscopy is inherently insensitive to chirality, the recent development of Enantioselective Raman Spectroscopy (esR) has overcome this limitation. americanpharmaceuticalreview.com The esR technique is specifically designed to differentiate between the enantiomers of a chiral molecule. americanpharmaceuticalreview.commdpi.com The method works by exploiting the optical activity of the chiral sample. americanpharmaceuticalreview.com The key innovation is the introduction of an achromatic phase shifter, such as a half-wave plate, into the path of the scattered Raman signal. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com This optical element breaks the symmetry of the measurement, causing the polarization of the Raman signal to be rotated differently for each enantiomer. americanpharmaceuticalreview.com As a result, intensity differences in the polarization-resolved Raman spectra can be observed and correlated with the enantiomeric composition of the sample. americanpharmaceuticalreview.com

For this compound, which is chiral, esR could be a valuable tool for in-line process monitoring during enantioselective synthesis or for quality control of the final enantiopure product. americanpharmaceuticalreview.com A proof-of-concept for this technique has been demonstrated using a related chiral molecule, 5,6-diphenyl-morpholin-2-one, highlighting its potential applicability to the broader class of morpholinone derivatives. americanpharmaceuticalreview.com

Ion Mobility Spectrometry (IMS) for Conformational Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it becomes a powerful tool for structural elucidation, capable of distinguishing between isomers and, crucially, different conformers of the same molecule that may be indistinguishable by mass spectrometry alone. nih.govnih.gov In an IMS experiment, ions are passed through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. spectroscopyonline.com The time it takes for an ion to traverse the tube (its drift time) is dependent on its average collision cross-section (CCS), a value that reflects the ion's three-dimensional shape. nih.gov Compact, spherical ions travel faster than extended, irregularly shaped ones.

The morpholine ring in this compound is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. These different conformers, while having the same mass, would present different shapes and therefore possess distinct CCS values. IMS provides a means to experimentally observe and quantify the distribution of these conformers in the gas phase. rsc.org By measuring the drift times of the this compound ion, researchers can identify the presence of multiple conformational states and potentially determine their relative abundances. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions in a biological or chemical system.

Table 2: Illustrative Ion Mobility Data for Potential Conformers of this compound This table presents hypothetical data to illustrate how IMS could distinguish between conformers. Actual values would require experimental measurement.

| Conformer | Hypothesized Shape | Relative Stability | Predicted Drift Time (ms) | Predicted Collision Cross-Section (Ų) |

| Chair | More compact | High | Lower | Smaller |

| Twist-Boat | Intermediate | Medium | Intermediate | Intermediate |

| Boat | More extended | Low | Higher | Larger |

This ability to resolve and characterize conformers makes IMS a valuable complementary probe for the detailed structural elucidation of flexible molecules like this compound.

Mechanistic Investigations of Chemical Processes Involving 5 P Tolyl Morpholin 3 One

Elucidation of Reaction Mechanisms in Formation and Transformation Pathways

The synthesis of 5-aryl-morpholin-3-ones, such as 5-(p-tolyl)morpholin-3-one, is typically achieved through the cyclization of N-substituted aminoethanol derivatives. A common pathway involves the reaction of a 2-amino-2-arylethanol with an activated two-carbon unit, such as an α-haloacetyl halide or ester.

For instance, the synthesis of 5-(3,4-difluorophenyl)morpholin-3-one is accomplished by reacting 2-amino-2-(3,4-difluorophenyl)ethanol (B3034751) with ethyl chloroacetate. google.com The proposed mechanism for this type of reaction involves two key steps:

N-Alkylation: The amino group of the ethanolamine (B43304) derivative performs a nucleophilic attack on the electrophilic carbon of the ethyl chloroacetate, displacing the chloride ion to form an N-(2-aryl-2-hydroxyethyl)glycine ester intermediate.

Intramolecular Cyclization: Under the influence of a base or upon heating, the hydroxyl group of the intermediate attacks the carbonyl carbon of the ester. This intramolecular transesterification results in the closure of the six-membered morpholin-3-one (B89469) ring and the elimination of ethanol.

A general representation of this pathway is detailed below:

Table 1: Proposed General Mechanism for 5-Aryl-morpholin-3-one Formation

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-Aryl-2-aminoethanol + Chloroacetylating agent | N-(2-Aryl-2-hydroxyethyl)acetamide intermediate |

| 2 | Intramolecular cyclization | N-(2-Aryl-2-hydroxyethyl)acetamide | 5-Aryl-morpholin-3-one |

This table illustrates a plausible mechanistic pathway for the formation of the 5-aryl-morpholin-3-one ring system based on established organic chemistry principles and related syntheses. google.com

Transformations of the morpholine (B109124) ring system can also occur. For example, metabolic pathways involving morpholine-containing drugs have been shown to proceed via oxidative dealkylation, which opens the morpholine ring. rsc.org Another studied transformation is the reaction of morpholin-2-ones, an isomer of the title compound, which can undergo different reaction pathways compared to morpholin-3-ones when treated with reagents like triethyl phosphite, highlighting the influence of the carbonyl group's position on reactivity.

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms is heavily reliant on the identification and characterization of transient species, or reactive intermediates. In the synthesis and metabolism of morpholine derivatives, several key intermediates have been proposed or identified.

During the metabolic bioactivation of drugs containing a morpholine moiety, two primary types of reactive intermediates are often formed: iminium ions and aldehydes . rsc.org

Iminium Intermediates: These can form through the hydroxylation of the morpholine ring followed by dehydration. These electrophilic species are typically transient but can be captured using trapping agents like potassium cyanide (KCN), which forms a stable cyanide adduct that can be detected by mass spectrometry. rsc.org

Aldehyde Intermediates: These are generated via oxidative dealkylation of the morpholine ring, leading to ring-opening. Aldehydes can be trapped with agents like methoxyamine to form stable oximes, which are then characterized. rsc.orgrsc.org

In the context of synthesis, the formation of this compound via the pathway described in section 4.1 proceeds through a stable, yet isolatable, N-acylated intermediate. For example, in a related synthesis, the intermediate [1-(3,4-Difluorophenyl)-2-hydroxy-ethyl]-carbamic acid-tert-butyl ester was isolated before cyclization. google.com In other complex, multi-component reactions that produce fused heterocyclic systems containing a morpholine-like structure, intermediates such as zwitterions have been identified through computational studies. nih.gov

Table 2: Key Reactive Intermediates in Morpholine Chemistry

| Intermediate Type | Formation Pathway | Method of Characterization | Reference |

|---|---|---|---|

| Iminium Ion | Metabolic hydroxylation and dehydration | Trapping with KCN, followed by LC-MS/MS analysis | rsc.org |

| Aldehyde | Metabolic oxidative dealkylation (ring-opening) | Trapping with methoxyamine, followed by LC-MS/MS analysis | rsc.orgrsc.org |

| N-acylated open-chain ester | N-alkylation of aminoethanol with α-haloacetate | Isolation and purification, NMR spectroscopy | google.com |

| Zwitterion | Catalytic cycle of urethane (B1682113) formation | Computational modeling (Energy profile calculation) | nih.gov |

This table summarizes common reactive intermediates identified in the synthesis and metabolism of morpholine-containing compounds.

Kinetic and Thermodynamic Profiling of Morpholinone-Related Reactions

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, feasibility, and the relative stability of products. While specific kinetic or thermodynamic data for this compound are not extensively documented in the literature, studies on related reactions offer a framework for understanding these aspects.

A key concept in such studies is the distinction between kinetic and thermodynamic control. For example, the reaction of morpholine with t-butyl acetoacetate (B1235776) can yield two different products depending on the reaction conditions. acs.orgresearchgate.net

Kinetic Product: At lower temperatures, the reaction favors the formation of the enaminoester, which is formed faster.

Thermodynamic Product: At higher temperatures, the more stable ketoamide is the major product, as the reaction reaches thermodynamic equilibrium. researchgate.net

In a one-pot synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines, mechanistic studies revealed that the 5-alkoxy derivatives are kinetic products, while the corresponding 5-C-substituted analogues are thermodynamically more stable. nih.gov This was affirmed by the observation that the 5-C-substituted products were stable under conditions where the alkoxy derivatives were not. nih.gov

Computational studies are also employed to model the energy profiles of reaction pathways. A theoretical study on urethane formation catalyzed by morpholine and 4-methylmorpholine (B44366) calculated the thermodynamic properties of reactant complexes and intermediates to understand the reaction mechanism and the relative efficacy of the catalysts. nih.gov The results indicated that an irregularity in the energy profile was due to the formation of a zwitterionic intermediate. nih.gov

This table illustrates the principle of kinetic versus thermodynamic control in the reaction of morpholine with an acetoacetate, a concept applicable to many reactions involving morpholine derivatives.

These examples underscore the importance of reaction conditions in directing the outcome of syntheses involving morpholine-related structures and highlight how kinetic and thermodynamic profiling contributes to a deeper mechanistic understanding.

Chemical Transformations and Derivatization Strategies of 5 P Tolyl Morpholin 3 One

Functionalization of the p-Tolyl Aromatic System

The p-tolyl group of 5-(p-tolyl)morpholin-3-one offers two primary sites for chemical modification: the aromatic ring itself and the benzylic methyl group. These sites can be selectively targeted to introduce a variety of functional groups, thereby modulating the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution Reactions on the p-Tolyl Group

The p-tolyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic compounds. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the activating, ortho,para-directing methyl group and the morpholin-3-one (B89469) moiety. The amide nitrogen of the morpholinone ring, with its lone pair of electrons, can donate electron density to the aromatic ring, thus acting as an activating ortho,para-director. Conversely, the carbonyl group within the morpholinone ring is electron-withdrawing and deactivating. The interplay of these electronic effects, along with steric considerations, dictates the position of electrophilic attack.

Common electrophilic aromatic substitution reactions that can be envisaged for this compound include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. masterorganicchemistry.com The substitution is expected to occur at the positions ortho to the activating methyl group and the morpholinone nitrogen.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. orgsyn.org The resulting nitro-derivatives can serve as precursors for the synthesis of corresponding amino compounds through reduction.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. orgsyn.org This reaction is reversible and can be influenced by the reaction conditions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the introduction of alkyl and acyl groups, respectively. acs.org These reactions are typically catalyzed by strong Lewis acids like AlCl₃. acs.org However, the amide functionality in the morpholinone ring might coordinate with the Lewis acid, potentially deactivating the ring or leading to undesired side reactions. Careful selection of reaction conditions is therefore crucial for successful Friedel-Crafts transformations.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-(2-Bromo-4-methylphenyl)morpholin-3-one and/or 5-(3-Bromo-4-methylphenyl)morpholin-3-one |

| Nitration | HNO₃, H₂SO₄ | 5-(4-Methyl-2-nitrophenyl)morpholin-3-one and/or 5-(4-Methyl-3-nitrophenyl)morpholin-3-one |

| Sulfonation | H₂SO₄, SO₃ | 5-(4-Methyl-2-sulfophenyl)morpholin-3-one and/or 5-(4-Methyl-3-sulfophenyl)morpholin-3-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(2-Acyl-4-methylphenyl)morpholin-3-one and/or 5-(3-Acyl-4-methylphenyl)morpholin-3-one |

Note: The precise regioselectivity would need to be determined experimentally.

Transformations Involving the Methyl Group of the p-Tolyl Moiety

The benzylic methyl group of the p-tolyl moiety is another key site for functionalization, primarily through free-radical reactions and oxidation.

Halogenation: The benzylic protons of the methyl group can be selectively replaced by halogens, most commonly bromine, through free-radical halogenation. nih.gov N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, is a standard reagent for this transformation, leading to the formation of a bromomethyl derivative. total-synthesis.comlumenlearning.com This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to various oxidation states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can convert the methyl group into a carboxylic acid. nih.gov Milder oxidation conditions can potentially yield the corresponding aldehyde or alcohol, although selective oxidation to these intermediates can be challenging.

Table 2: Potential Transformations of the Methyl Group of this compound

| Reaction | Reagents | Potential Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 5-(4-(Bromomethyl)phenyl)morpholin-3-one |

| Oxidation to Carboxylic Acid | KMnO₄ or Na₂Cr₂O₇, H₂SO₄ | 4-(5-Oxo-morpholin-2-yl)benzoic acid |

Modifications of the Morpholin-3-one Ring System

The morpholin-3-one ring itself provides several opportunities for derivatization, including reactions at the ring nitrogen, the carbonyl carbon, and the chiral centers within the ring.

Reactions at the Ring Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The secondary amine nitrogen atom within the morpholin-3-one ring is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved by reacting this compound with alkyl halides in the presence of a base to neutralize the hydrogen halide formed. wikipedia.org Other alkylating agents and reaction conditions, such as reductive amination, can also be employed.

N-Acylation: The nitrogen atom can be acylated using acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine. organic-chemistry.org This reaction leads to the formation of N-acyl derivatives.

These N-functionalized derivatives can exhibit altered biological activities and physicochemical properties compared to the parent compound.

Table 3: Potential Reactions at the Ring Nitrogen of this compound

| Reaction | Reagents | Potential Product |

|---|---|---|

| N-Alkylation | R-X (Alkyl halide), Base | 4-Alkyl-5-(p-tolyl)morpholin-3-one |

| N-Acylation | RCOCl (Acyl chloride), Base | 4-Acyl-5-(p-tolyl)morpholin-3-one |

Derivatization at the Carbonyl Functionality (C-3 position)

The carbonyl group at the C-3 position of the morpholin-3-one ring is a key functional group that can undergo a variety of transformations typical of ketones and amides.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the corresponding morpholin-3-ol derivative. harvard.edu The choice of reducing agent is crucial to avoid the reduction of other functional groups in the molecule.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols after acidic workup. masterorganicchemistry.com This reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl groups at the C-3 position.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, which involves the reaction with a phosphorus ylide (a Wittig reagent). lumenlearning.comwikipedia.org This reaction provides a route to exomethylene derivatives or other substituted alkenes at the C-3 position.

Table 4: Potential Derivatization at the C-3 Carbonyl Group of this compound

| Reaction | Reagents | Potential Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | 5-(p-tolyl)morpholin-3-ol |

Stereocontrolled Functionalization at Chiral Centers within the Ring

This compound possesses a chiral center at the C-5 position. Further functionalization of the morpholin-3-one ring can introduce additional stereocenters, making stereocontrolled synthesis a critical aspect. For instance, the reduction of the C-3 carbonyl group can generate a new chiral center at C-3, leading to the formation of diastereomers. The use of chiral reducing agents or catalysts can potentially control the stereochemical outcome of this reduction.

Similarly, reactions that introduce substituents at other positions of the ring, such as at C-2 or C-6, would also create new stereocenters. The development of stereoselective methods for the functionalization of the morpholin-3-one ring is an active area of research, often employing chiral auxiliaries, catalysts, or substrates to achieve high levels of stereocontrol. The inherent chirality at C-5 can also be exploited to influence the stereochemistry of subsequent reactions through diastereoselective transformations.

Heterocyclic Ring-Opening and Rearrangement Reactions of the Morpholin-3-one Core

The morpholin-3-one ring is a six-membered heterocycle containing both an ether and an amide linkage. Ring-opening reactions would necessitate the cleavage of one of the endocyclic bonds, such as the C-O, C-N, or C-C bonds. Such reactions are typically promoted under harsh conditions, for instance, with strong acids, bases, or reducing agents.

Potential Ring-Opening Strategies (Theoretical):

| Reaction Type | Reagents/Conditions | Potential Products | Plausible Mechanism |

| Hydrolytic Cleavage (Acidic) | Concentrated HCl or H₂SO₄, heat | N-(2-hydroxy-1-(p-tolyl)ethyl)aminoacetic acid | Protonation of the ether oxygen or amide carbonyl, followed by nucleophilic attack of water. |

| Hydrolytic Cleavage (Basic) | Concentrated NaOH or KOH, heat | Salt of N-(2-hydroxy-1-(p-tolyl)ethyl)aminoacetic acid | Saponification of the amide bond followed by potential ether cleavage at higher temperatures. |

| Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄) | 2-((2-hydroxy-1-(p-tolyl)ethyl)amino)ethan-1-ol | Reduction of the amide to an amine, potentially followed by ether cleavage. |

Rearrangement reactions of the morpholin-3-one core are also not described in the literature. Hypothetically, reactions analogous to known named rearrangements could be envisioned, but would likely require specific functionalization of the ring to facilitate the necessary electronic shifts. For instance, a Beckmann-type rearrangement would require conversion of the carbonyl group to an oxime, and a Hofmann-type rearrangement would involve the amide functionality. However, no such derivatizations or subsequent rearrangements for the this compound scaffold have been reported.

Advanced Cycloaddition Reactions Involving this compound Scaffolds

Cycloaddition reactions are powerful tools for the construction of complex cyclic and polycyclic systems. These reactions involve the interaction of π-electron systems. For this compound to participate in such reactions, it would need to function as, or be converted into, a species with a suitable π-system, such as a diene, dienophile, or a 1,3-dipole.

The core structure of this compound lacks a conjugated diene or a reactive dipolarophile moiety. To engage in cycloaddition reactions, derivatization would be necessary to introduce these functionalities.

Potential Cycloaddition Strategies (Theoretical):

| Cycloaddition Type | Required Derivatization of Scaffold | Potential Reactant | Potential Product Class |

| [4+2] Diels-Alder (as Dienophile) | Introduction of a double bond (e.g., at C5-C6) to form an α,β-unsaturated lactam. | Conjugated diene (e.g., butadiene) | Fused polycyclic heterocyclic systems. |

| [3+2] 1,3-Dipolar Cycloaddition (as Dipolarophile) | Introduction of a double bond (e.g., at C5-C6). | 1,3-dipole (e.g., nitrile oxide, azide) | Spirocyclic or fused heterocyclic systems containing a five-membered ring. |

| [3+2] 1,3-Dipolar Cycloaddition (as 1,3-Dipole Precursor) | Generation of an azomethine ylide from the N-C5-C6 fragment. | Alkene or alkyne dipolarophile | Spiro-pyrrolidine fused to the morpholinone core. |

It is important to reiterate that the reactions outlined in the tables above are theoretical and have not been reported in the peer-reviewed scientific literature for this compound. The lack of published data in these specific areas suggests that either the compound is exceptionally stable and unreactive under typical conditions for these transformations, or that its reactivity in these domains has not yet been a subject of focused academic or industrial research.

Computational and Theoretical Chemistry Studies of 5 P Tolyl Morpholin 3 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in computational chemistry for predicting the properties of a molecule at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. nih.gov

For a hypothetical study on 5-(p-tolyl)morpholin-3-one, the first step would be Geometry Optimization . This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (the most stable conformation) of the molecule. The resulting optimized geometry provides key structural parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C=O).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C).

Once the geometry is optimized, Electronic Structure Analysis would be performed to understand the distribution of electrons within the molecule, yielding insights into its chemical behavior and properties.

Selection of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP, M06-2X)

The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set .

Exchange-Correlation Functional: This is the core of DFT and approximates the complex quantum mechanical effects of electron exchange and correlation. Different functionals are suited for different types of chemical systems and properties. A common and versatile choice for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines exact exchange from Hartree-Fock theory with approximations from DFT. nih.govnih.gov Other functionals like M06-2X might also be chosen for their specific strengths in handling certain types of molecular interactions.

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the accuracy of the calculation. A commonly used basis set for molecules of this size is 6-31G(d,p) or larger sets like 6-311++G(d,p) . nih.gov The additional letters and symbols (e.g., 'd', 'p', '+') represent polarization and diffuse functions, which allow for a more flexible and accurate description of the electron distribution, especially for atoms with lone pairs (like oxygen and nitrogen in the morpholinone ring). nih.gov

A typical computational study would likely test several combinations of functionals and basis sets to validate the results and ensure the chosen level of theory is appropriate for the system.

Prediction of Vibrational Frequencies and Theoretical Spectroscopic Data

After geometry optimization, a vibrational frequency calculation is typically performed. This calculation serves two purposes:

It confirms that the optimized structure is a true energy minimum (i.e., not a transition state), which is indicated by the absence of imaginary frequencies.

It predicts the molecule's theoretical infrared (IR) and Raman spectra.

The calculation provides the frequencies of all vibrational modes of the molecule, which correspond to specific bond stretches, bends, and torsions. These theoretical frequencies can be compared with experimental spectroscopic data to confirm the structure of the synthesized compound. For this compound, this analysis would predict characteristic vibrational frequencies for key functional groups, such as the C=O stretch of the ketone, C-N and C-O stretches within the morpholinone ring, and C-H vibrations of the aromatic tolyl group.

Electronic Structure and Reactivity Profiling

Following the basic structural and spectroscopic analysis, computational methods are used to predict the chemical reactivity of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. researchgate.net It focuses on two key orbitals:

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. researchgate.net A higher HOMO energy suggests a greater tendency to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. researchgate.net A lower LUMO energy indicates a greater tendency to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from this analysis. It is the energy difference between the HOMO and LUMO. A small HOMO-LUMO gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

A hypothetical FMO analysis for this compound would generate a data table similar to the one below, providing quantitative measures of its reactivity profile.

| Parameter | Symbol | Formula | Hypothetical Value (eV) | Description |

| HOMO Energy | EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | - | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 | Indicates chemical reactivity and stability. |

| Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 | Measures resistance to change in electron distribution. |

| Softness | S | 1 / (2η) | 0.189 | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.85 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η) | 2.80 | Measures the propensity to accept electrons. |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. wolfram.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. nih.govwolfram.com

Red/Orange/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. nih.gov

Blue Regions: These indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or other electron-poor centers. nih.gov

Green Regions: These represent areas of neutral or near-zero potential.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

The analysis involves the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a more significant interaction and greater electron delocalization.

For this compound, key intramolecular charge transfer interactions would be expected to occur from:

The lone pair of the nitrogen atom (n(N)) to the antibonding orbitals of the adjacent C-C and C=O bonds (σ(C-C) and π(C=O)).

The lone pair of the oxygen atom in the morpholine (B109124) ring (n(O)) to the antibonding orbitals of adjacent C-C and C-N bonds (σ(C-C) and σ(C-N)).

The π orbitals of the p-tolyl ring to the antibonding orbitals of the morpholine ring, and vice-versa.

A hypothetical table of significant donor-acceptor interactions and their stabilization energies for this compound, based on general knowledge of similar structures, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=O) | > 20 | Lone pair delocalization (amide resonance) |

| n(O) | σ(C-C) | 1 - 5 | Hyperconjugation |

| π(C-C) of tolyl ring | σ(C-N) | 1 - 5 | π-system to σ-system interaction |

| σ(C-H) of tolyl methyl | π(C=C) of tolyl ring | 1 - 5 | Hyperconjugation (C-H to π*) |

Note: The E(2) values are illustrative and represent typical ranges for such interactions in similar organic molecules.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, theoretical studies could explore various reaction pathways, such as its synthesis, degradation, or metabolic transformations. While specific computational studies on the reaction pathways of this compound are not documented in the literature, we can infer potential areas of investigation based on the chemistry of morpholinones.

A key reaction for morpholin-3-ones is the cleavage of the lactam ring. Computational modeling could be employed to study the mechanism of acidic or basic hydrolysis. This would involve:

Reactant and Product Optimization: Calculating the ground state geometries and energies of the reactant (this compound and the attacking species, e.g., H₃O⁺ or OH⁻) and the final products.

Transition State Searching: Locating the transition state structure for the ring-opening step. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Confirming the nature of the stationary points (reactants and products have all real frequencies, while the transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state down to the reactants and products to ensure the located transition state connects the desired species.

The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction barrier. For instance, in a base-catalyzed hydrolysis, the reaction would likely proceed via a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Below is a hypothetical energy profile for a generic reaction of this compound, illustrating the concepts of transition states and intermediates.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Intermediate | -5 |

| Transition State 2 | +10 |

| Products | -20 |

This data is illustrative and does not represent a specific calculated reaction pathway for this compound.

Intermolecular Interaction Studies and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing, melting point, and solubility. While a crystal structure for this compound is not publicly available, analysis of closely related morpholine derivatives provides insight into the types of interactions that govern its crystal packing.

Hirshfeld Surface Analysis is a powerful tool to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to different properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

For this compound, one would expect the following key intermolecular interactions:

N-H···O=C Hydrogen Bonds: The amide group of the morpholin-3-one (B89469) ring contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These are likely to form strong, directional hydrogen bonds, often leading to the formation of chains or dimers in the crystal lattice.

C-H···O Interactions: Weaker C-H···O hydrogen bonds can also play a significant role in stabilizing the crystal structure. The hydrogen atoms of the tolyl ring and the morpholine ring can act as donors, while the carbonyl oxygen and the ether oxygen can act as acceptors.

van der Waals Forces: Dispersive forces are present between all atoms and contribute significantly to the crystal packing, particularly in the regions where stronger, more directional interactions are absent.

The following table provides a hypothetical breakdown of the percentage contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on typical values for similar organic molecules.

| Intermolecular Contact | Percentage Contribution |

| H···H | 40 - 50% |

| O···H / H···O | 20 - 30% |

| C···H / H···C | 15 - 25% |

| C···C (π-π stacking) | 2 - 8% |

| N···H / H···N | 1 - 5% |

These percentages are estimations and would need to be confirmed by an experimental crystal structure determination and subsequent Hirshfeld surface analysis.

Applications of 5 P Tolyl Morpholin 3 One As a Key Synthetic Intermediate

Building Block for the Construction of Complex Heterocyclic Systems

The inherent reactivity of the morpholin-3-one (B89469) nucleus makes 5-(p-tolyl)morpholin-3-one an adept building block for the synthesis of elaborate heterocyclic frameworks. The lactam functionality within the morpholine (B109124) ring can be subjected to various chemical transformations, including reduction, hydrolysis, or reactions with organometallic reagents, to introduce further complexity. While specific examples detailing the direct use of this compound are not extensively documented, the general reactivity of related scaffolds suggests its high potential in constructing fused heterocyclic systems.

For instance, synthetic strategies have been developed for annulated quinazolines, which are medicinally important heterocycles, using various building blocks. openmedicinalchemistryjournal.commdpi.com Methodologies involving the reaction of 2-aminobenzamides or related anthranilic acid derivatives with other cyclic precursors are common. dnu.dp.ua It is plausible that the this compound scaffold could be modified to participate in similar condensation reactions, potentially leading to novel quinazoline-morpholine hybrid structures. Such fused systems are of considerable interest due to their potential for unique biological activities stemming from the combination of two pharmacologically relevant motifs. The synthesis of these complex molecules often relies on the strategic use of functionalized precursors to build the final polycyclic architecture. openmedicinalchemistryjournal.comnih.gov

Core Scaffold in the Design and Synthesis of Novel Molecular Entities

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in the structures of approved drugs and biologically active compounds. rsc.orgresearchgate.net Its presence often improves the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The this compound structure serves as an excellent core scaffold for designing and synthesizing novel molecular entities with potential therapeutic applications. The tolyl group provides a lipophilic domain that can be involved in crucial binding interactions with biological targets, while the morpholinone portion offers sites for modification to modulate activity and physicochemical properties.

Research into related aryl-morpholinone structures highlights the utility of this scaffold. A notable example is the development of morpholin-3-one fused quinazoline (B50416) derivatives designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. dnu.dp.ua In these compounds, the morpholinone ring is fused to the quinazoline core, demonstrating how this heterocyclic unit can be integrated into larger, pharmacologically active molecules. These studies established that such compounds could exhibit significant inhibitory activities against EGFR, including mutant forms resistant to other treatments. dnu.dp.ua

The following table summarizes the findings for key compounds from this research, illustrating the potential of the morpholinone scaffold in generating potent enzyme inhibitors.

| Compound | Target | IC₅₀ (nM) | Antiproliferative Activity |

| Compound a7 | EGFR (T790M/L858R) | - | Strong activity against H358 and A549 cell lines |

| Compound a8 | EGFR (wt) | 53.1 | Strong activity against H358 and A549 cell lines |

Data sourced from a study on morpholin-3-one fused quinazoline derivatives as EGFR inhibitors. dnu.dp.ua

This demonstrates that the aryl-morpholinone core is a viable starting point for creating new chemical entities targeting important biological pathways. The p-tolyl group in this compound can be further functionalized, or its steric and electronic properties can be leveraged to achieve specific binding affinities and selectivities for various molecular targets.

Utilization in Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly generate a large number of diverse but structurally related molecules, known as a chemical library. researchgate.net The use of a central scaffold, to which various substituents can be attached, is a cornerstone of this approach. This compound is an ideal candidate for such a scaffold due to its robust chemical nature and multiple points for diversification.

A practical example of this concept is the successful design and solution-phase synthesis of a diverse library based on a generic morpholine template. nih.gov In that work, a common morpholine intermediate was used to generate a library of nearly 8,000 distinct compounds by reacting it with a wide array of reagents from different chemical classes, including phenols, carboxylic acids, aldehydes, and isocyanates. nih.gov This high-throughput synthesis was facilitated by robotics and demonstrates the feasibility of using a morpholine core to explore a vast chemical space. nih.gov

The this compound scaffold offers several diversification points:

The Lactam Nitrogen: The N-H group can be alkylated or acylated with a wide variety of substituents.

The Carbonyl Group: The ketone can be reduced or converted to other functional groups.

The Aryl Ring: The p-tolyl group can undergo electrophilic aromatic substitution to introduce additional functional groups.

Other Ring Positions: Functionalization at other positions on the morpholine ring can be achieved through multi-step synthetic sequences.

By systematically combining different building blocks at these positions, a large and diverse library of compounds can be generated from the this compound core. Screening such a library against various biological targets could lead to the identification of new hit compounds for drug development programs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.